Meta-Chloro Positional Selectivity in Glutaminase Inhibition
In a patent series describing pyridazinyl-thiazole glutaminase inhibitors, the 3-chlorobenzyl thioether variant demonstrates superior enzymatic inhibition compared to its 4-chloro counterpart [1]. Specific quantitative data remains proprietary within the patent family, but structure–activity trends indicate that meta-substitution yields the optimal dihedral angle between the benzyl and pyridazine rings, enhancing GLS1 binding affinity [1].
| Evidence Dimension | GLS1 enzymatic inhibition (IC50 trend) |
|---|---|
| Target Compound Data | Meta-chloro (3-chlorobenzyl) – disclosed as a preferred embodiment in WO 2014/078645 |
| Comparator Or Baseline | Para-chloro (4-chlorobenzyl) – also disclosed but less preferred |
| Quantified Difference | Exact IC50 values not publicly available; patent teaches meta > para preference |
| Conditions | Recombinant human GLS1 biochemical assay (patent context) |
Why This Matters
Procurement of the 3-chloro isomer ensures alignment with the lead series reported in Calithera's patent estate, preserving SAR integrity for glutaminase-targeted campaigns.
- [1] Calithera Biosciences, Inc. WO 2014/078645 A1. Heterocyclic glutaminase inhibitors. Filed 15 Nov 2013, published 22 May 2014. View Source
